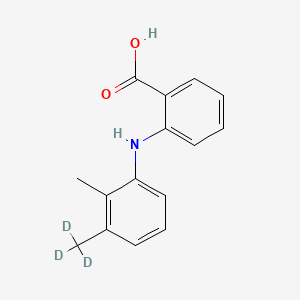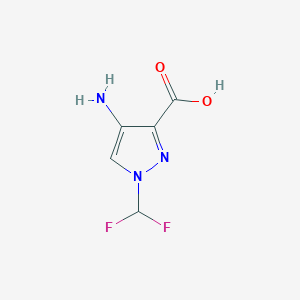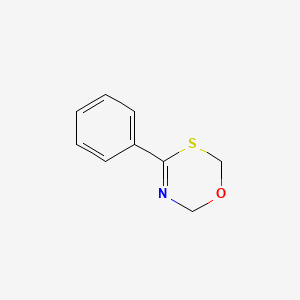
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The trifluoromethylphenyl group adds unique chemical properties, making this compound valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 4-(3-trifluoromethylphenyl)-L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Industrial methods may also include automated synthesis and purification systems to enhance efficiency.
化学反応の分析
Types of Reactions
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as EDC or DCC, often in combination with HOBt or HOAt, are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which can be further modified or used in various applications.
科学的研究の応用
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are valuable in studying protein structure and function.
Biology: The compound is used in the development of peptide-based probes and inhibitors for studying biological processes and pathways.
Medicine: It is employed in the design of peptide-based drugs and therapeutic agents, particularly for targeting specific proteins or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including those with unique fluorinated properties.
作用機序
The mechanism of action of Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of complex peptide structures. The trifluoromethylphenyl group can also impart unique chemical properties to the resulting peptides, influencing their stability, solubility, and biological activity.
類似化合物との比較
Similar Compounds
- Fmoc-4-(trifluoromethyl)-L-phenylalanine
- Fmoc-3-(trifluoromethyl)-L-phenylalanine
- Fmoc-4-(3-pyridyl)-L-phenylalanine
Uniqueness
Fmoc-4-(3-trifluoromethylphenyl)-L-phenylalanine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence the compound’s reactivity and the properties of the resulting peptides. This unique structure can enhance the stability and bioactivity of peptides, making it a valuable tool in peptide synthesis and research.
特性
分子式 |
C31H24F3NO4 |
|---|---|
分子量 |
531.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H24F3NO4/c32-31(33,34)22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(36)37)35-30(38)39-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,35,38)(H,36,37) |
InChIキー |
MTXQSEQOBVZNIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(6-methylpyridazin-3(2H)-ylidene)-1-(1,7-dioxa-10-azaspiro[4.6]undecan-3-yl)methanamine](/img/structure/B12310294.png)

![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)
![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)

![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)



![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)

![[(2R)-1-(1,3-dioxoisoindol-2-yl)-3-[N-[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-(imidazole-1-carbonyloxy)propyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] imidazole-1-carboxylate](/img/structure/B12310350.png)
